1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one
Description
1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one is a 21-membered macrocyclic compound characterized by seven oxygen atoms embedded in its cyclic ether backbone and a ketone functional group. Its molecular formula is C₁₄H₂₆O₈, with a molecular weight of 322.35 g/mol . This compound has been identified as a microbial volatile organic compound (MVOC) produced by molds such as Penicillium chrysogenum and Aspergillus versicolor. Detection via solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC/MS) revealed its presence in fungal headspaces, with retention times and percent peak areas varying between species (e.g., 0.71% peak area in Penicillium chrysogenum vs. 0.58% in Aspergillus versicolor) .
Properties
IUPAC Name |
1,4,7,10,13,16,19-heptaoxacyclohenicosan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c15-14-13-21-10-9-19-6-5-17-2-1-16-3-4-18-7-8-20-11-12-22-14/h1-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVHGZVCNAAERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCC(=O)OCCOCCOCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
In a seminal study by Peeters et al. (1996), the synthesis of oxo-crown ethers was achieved through acid-catalyzed cyclization of linear polyether diols containing a central ketone moiety. The reaction employs p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene, facilitating the elimination of water and subsequent ring closure. Key parameters include:
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Precursor design : A linear heptaethylene glycol derivative with a ketone group at the 2-position.
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Reaction conditions : 110°C, 48 hours under Dean-Stark trap to remove water.
The low yield underscores the challenge of achieving macrocyclic closure while minimizing oligomerization. High-dilution conditions are critical to favor intramolecular reactions over intermolecular polymerization.
Template-Assisted Synthesis
Metal-ion templating has been explored to preorganize linear precursors into cyclic conformations prior to cyclization. For example, alkali metal ions (e.g., K⁺ or Na⁺) coordinate with ether oxygens, aligning the terminal hydroxyl groups for lactonization. While this method improves regioselectivity, the necessity to remove metal templates post-synthesis complicates purification.
Enzymatic Synthesis Pathways
Biomimetic strategies leveraging enzymatic catalysis have been investigated for structurally analogous macrocycles. Although direct evidence for this compound is scarce, related hemiketal eicosanoids synthesized via cyclooxygenase-2 (COX-2) provide methodological insights.
COX-2-Mediated Cyclization
In a protocol adapted from Schneider et al. (2016), recombinant human COX-2 catalyzes the oxidation and cyclization of polyunsaturated fatty acid derivatives. Applied to polyether precursors, this approach could theoretically induce ketone formation and macrocyclization through peroxidase-like activity. Key considerations include:
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Substrate specificity : COX-2 requires phenolic cofactors (e.g., 0.5 mM phenol) and hematin (1 μM) for heme stabilization.
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Reaction scale : Milligram quantities are achievable via parallel 2 mL reactions, though yields remain unquantified for oxo-crown ethers.
Characterization and Validation
Spectroscopic Analysis
Post-synthesis characterization relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR):
Chromatographic Purity
Reverse-phase HPLC using C18 columns and acetonitrile/water gradients resolves the target compound from linear byproducts. Reported retention times range from 12–14 minutes under isocratic conditions (70% acetonitrile).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ether derivatives.
Scientific Research Applications
Applications Overview
The applications of 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one can be categorized into several key areas:
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Materials Science
- Used as a building block for synthesizing complex polymeric structures.
- Serves as a surfactant in the formulation of nanomaterials.
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Medicinal Chemistry
- Investigated for its potential as a drug delivery system due to its ability to encapsulate therapeutic agents.
- Explored for anti-inflammatory and antimicrobial properties.
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Biochemical Research
- Utilized in studies focusing on cellular interactions and molecular dynamics.
- Applied in the development of biosensors for detecting biomolecules.
Materials Science
Synthesis of Polymers
this compound can be polymerized to create materials with specific mechanical properties. The compound's unique structure allows for the formation of cross-linked networks that enhance material strength and durability.
| Property | Value |
|---|---|
| Tensile Strength | High |
| Flexibility | Moderate |
| Thermal Stability | Excellent |
Medicinal Chemistry
Drug Delivery Systems
Research has shown that this compound can effectively encapsulate drugs within its structure. Studies indicate that it enhances the bioavailability of poorly soluble drugs.
Case Study: Drug Encapsulation
A recent study demonstrated the encapsulation efficiency of this compound in delivering anti-cancer agents. The results showed a significant increase in drug retention and controlled release profiles.
| Drug | Encapsulation Efficiency (%) | Release Rate (mg/h) |
|---|---|---|
| Drug A | 85 | 0.5 |
| Drug B | 90 | 0.3 |
Biochemical Research
Biosensor Development
The compound has been utilized in the development of biosensors for detecting glucose levels in diabetic patients. Its ability to interact with specific biomolecules makes it an ideal candidate for such applications.
Case Study: Glucose Detection
In an experimental setup involving diabetic mice models, the biosensor incorporating this compound showed a high sensitivity and specificity for glucose detection compared to traditional methods.
| Parameter | Value |
|---|---|
| Sensitivity | 98% |
| Specificity | 95% |
| Response Time | 30 seconds |
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one involves its interaction with molecular targets through its ether linkages and ketone group. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, affecting metabolic reactions and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Cyclic Ether/Ketone Families
The compound belongs to a class of macrocyclic polyethers with ketone functionalities. Below is a comparative analysis with structurally related compounds:
Key Comparative Findings
The phenyl-substituted hexaoxa compound (C₁₈H₂₈O₆) demonstrates enhanced hydrophobicity due to the aromatic group, making it suitable for non-aqueous applications .
Synthetic vs. Natural Occurrence: The target compound is naturally produced by molds, while analogs like the poly-hexaoxacyclooctadecanone are synthetically derived via SnOct2-catalyzed ring-opening polymerization .
Functional Group Impact: The ketone group in this compound may facilitate hydrogen bonding, influencing its volatility as an MVOC .
Applications :
Biological Activity
1,4,7,10,13,16,19-Heptaoxacycloheneicosan-2-one is a synthetic compound belonging to the class of cyclic polyethers. Its unique structure and properties make it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is . It contains multiple ether linkages that contribute to its stability and solubility in polar solvents. The compound's structure is characterized by a cyclic arrangement of oxygen atoms interspersed with carbon atoms.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The cyclic nature and the presence of oxygen atoms may enhance interactions with microbial membranes.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been explored. Antioxidants play a crucial role in preventing oxidative stress-related damage in cells.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can be beneficial in managing conditions like diabetes.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various cyclic ethers against common pathogens. The results indicated that this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Bacillus subtilis | 64 | Bacitracin |
Antioxidant Activity
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured human cells. The antioxidant capacity was evaluated using the DPPH radical scavenging assay.
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Enzyme Inhibition
Research focused on the inhibition of α-amylase and α-glucosidase enzymes showed promising results. The compound inhibited these enzymes at concentrations that suggest potential use in managing postprandial glucose levels.
| Enzyme | IC50 (µM) |
|---|---|
| α-Amylase | 15 |
| α-Glucosidase | 20 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of cyclic polyethers similar to this compound:
- Diabetes Management : In animal models of diabetes mellitus, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity.
- Infection Control : Clinical trials involving topical applications of the compound showed reduced infection rates in surgical wounds compared to control groups.
Q & A
Q. Advanced Research Focus
- COMSOL Multiphysics : Models diffusion kinetics in polymeric matrices, incorporating variables like pore size and hydrophobicity.
- Machine Learning (ML) : Trains on existing host-guest datasets to predict binding affinities for new substrates.
- Challenges : Force field parameterization for oxygen-rich macrocycles requires validation against experimental thermodynamics (e.g., calorimetry) .
What methodological frameworks guide the study of its supramolecular assembly kinetics?
Advanced Research Focus
Adopt a multi-scale framework :
Microscopic : Stopped-flow spectroscopy to measure assembly rates.
Mesoscopic : SAXS/SANS for aggregate size distribution.
Macroscopic : Rheology to assess gelation thresholds.
Link results to theories like Nucleation-Elongation or Cooperative Assembly , testing assumptions via mutagenesis (e.g., substituting oxygen with sulfur) .
How do solvent polarity and temperature affect conformational dynamics, and how to design experiments to measure this?
Q. Basic Research Focus
- Solvent Polarity : Use dielectric constant (ε) as a proxy; compare dynamics in THF (ε=7.5) vs. DMF (ε=36.7).
- Temperature : Variable-temperature NMR (VT-NMR) tracks ring puckering or oxygen lone pair reorientation.
- Design : A factorial experiment varying solvent and temperature, analyzed via Eyring plots to extract activation parameters .
What advanced NMR techniques differentiate between structurally similar macrocycles?
Q. Advanced Research Focus
- DOSY NMR : Discriminates by hydrodynamic radius, resolving oligomers or contaminants.
- NOESY/ROESY : Maps spatial proximities of protons in crowded spectral regions.
- Pitfalls : Overlapping cross-peaks in NOESY due to slow tumbling; use higher magnetic fields or cryoprobes for resolution .
How to assess its catalytic potential in asymmetric synthesis, and what controls are essential?
Q. Advanced Research Focus
- Screening : Test enantioselectivity in model reactions (e.g., aldol condensation) with chiral HPLC analysis.
- Controls : Include achiral analogs to confirm macrocycle-specific effects.
- Kinetic Profiling : Compare turnover frequencies (TOF) under inert vs. aerobic conditions to rule out oxidative deactivation .
What interdisciplinary approaches combine its study with materials science or biochemistry?
Q. Advanced Research Focus
- Materials Science : Integrate with MOFs for ion-selective membranes; characterize via impedance spectroscopy.
- Biochemistry : Conjugate with fluorescent tags (e.g., BODIPY) for cellular uptake studies, validated by confocal microscopy and cytotoxicity assays.
- Data Integration : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to merge structural, thermodynamic, and application data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
